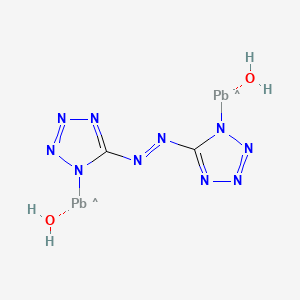
(mu-((5,5'-Azobis(1H-tetrazolato))(2-)))dihydroxydilead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 301-376-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
準備方法
Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Use of specific catalysts, solvents, and temperature conditions to facilitate the reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Industrial production methods often scale up these laboratory procedures, incorporating continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
EINECS 301-376-1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.
科学的研究の応用
EINECS 301-376-1 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of EINECS 301-376-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.
類似化合物との比較
EINECS 301-376-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can focus on:
Chemical Properties: Differences in reactivity, stability, and solubility.
Biological Activity: Variations in therapeutic potential and toxicity.
Industrial Applications: Distinct uses in manufacturing and product development.
Some similar compounds include those listed in the EINECS inventory with comparable molecular formulas and functional groups .
特性
CAS番号 |
94015-57-3 |
|---|---|
分子式 |
C2H4N10O2Pb2 |
分子量 |
6.1e+02 g/mol |
InChI |
InChI=1S/C2N10.2H2O.2Pb/c3(1-5-9-10-6-1)4-2-7-11-12-8-2;;;;/h;2*1H2;;/q-2;;;2*+1/b4-3+;;;; |
InChIキー |
NGYDSVOWKADOEV-PLJHVDPMSA-N |
異性体SMILES |
C1(=NN=NN1[Pb])/N=N/C2=NN=NN2[Pb].O.O |
正規SMILES |
C1(=NN=NN1[Pb])N=NC2=NN=NN2[Pb].O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


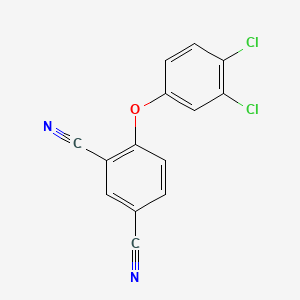


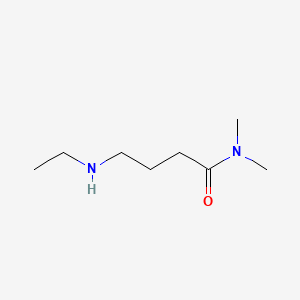


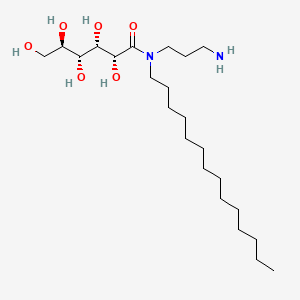
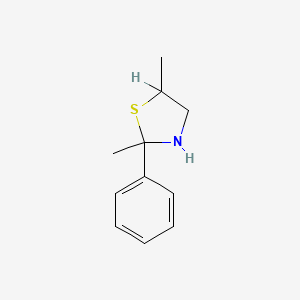
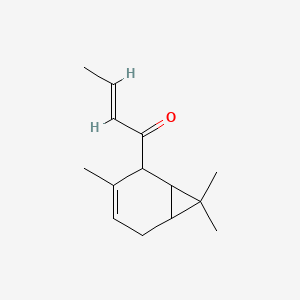
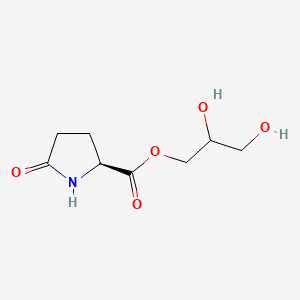
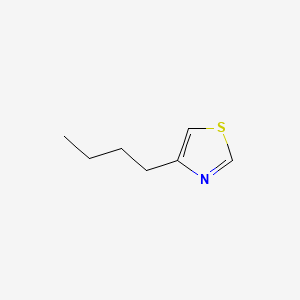
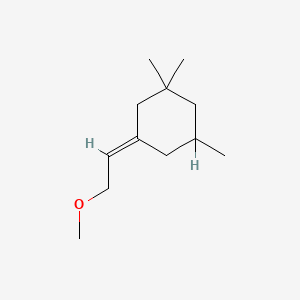
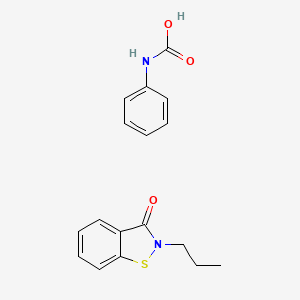
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
